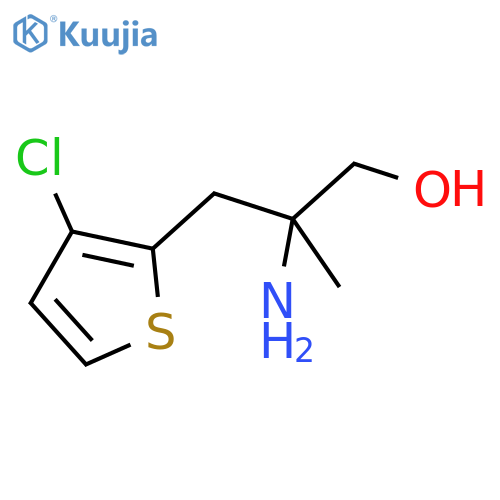Cas no 2228350-29-4 (2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol)

2228350-29-4 structure
商品名:2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol
- EN300-1977788
- 2228350-29-4
-
- インチ: 1S/C8H12ClNOS/c1-8(10,5-11)4-7-6(9)2-3-12-7/h2-3,11H,4-5,10H2,1H3
- InChIKey: MKETZXBHCHBXPL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1CC(C)(CO)N
計算された属性
- せいみつぶんしりょう: 205.0328129g/mol
- どういたいしつりょう: 205.0328129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 74.5Ų
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977788-0.25g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-0.1g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-0.5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-5.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1977788-10.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 10g |
$6697.0 | 2023-05-31 | ||
| Enamine | EN300-1977788-0.05g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-1g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 5g |
$4517.0 | 2023-09-16 | ||
| Enamine | EN300-1977788-1.0g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1977788-2.5g |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol |
2228350-29-4 | 2.5g |
$3051.0 | 2023-09-16 |
2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
2228350-29-4 (2-amino-3-(3-chlorothiophen-2-yl)-2-methylpropan-1-ol) 関連製品
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
